molecular formula C6H12N2O B13191935 3-Aminocyclopentane-1-carboxamide

3-Aminocyclopentane-1-carboxamide

Cat. No.: B13191935
M. Wt: 128.17 g/mol
InChI Key: OLHSXPNNEJJDLQ-UHFFFAOYSA-N
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Description

3-Aminocyclopentane-1-carboxamide is an organic compound with the molecular formula C6H12N2O It is a derivative of cyclopentane, featuring an amino group and a carboxamide group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminocyclopentane-1-carboxamide typically involves the amidation of 3-aminocyclopentanecarboxylic acid. This process can be achieved through catalytic or non-catalytic methods. Catalytic amidation often employs coupling reagents such as carbodiimides or phosphonium salts to activate the carboxylic acid group, facilitating its reaction with an amine to form the amide bond . Non-catalytic methods may involve direct heating of the carboxylic acid with the amine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may utilize large-scale amidation processes, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carboxamide group results in the corresponding amine.

Scientific Research Applications

3-Aminocyclopentane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of fatty acid synthase, an enzyme involved in lipid metabolism, thereby affecting cellular processes related to lipid synthesis and storage .

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopentane-1-carboxamide: A closely related compound with similar structural features.

    3-Aminocyclopentanecarboxylic acid: The precursor to 3-Aminocyclopentane-1-carboxamide, differing by the presence of a carboxylic acid group instead of a carboxamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3-aminocyclopentane-1-carboxamide

InChI

InChI=1S/C6H12N2O/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)

InChI Key

OLHSXPNNEJJDLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(=O)N)N

Origin of Product

United States

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